molecular formula C13H16O6 B1140783 4,6-O-Benzylidene-D-glucopyranose CAS No. 97232-16-1

4,6-O-Benzylidene-D-glucopyranose

Cat. No.: B1140783
CAS No.: 97232-16-1
M. Wt: 268.26 g/mol
InChI Key: FOLRUCXBTYDAQK-SFZUHQLGSA-N
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Description

4,6-O-Benzylidene-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C13H16O6 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Properties : An improved method for the preparation of BG and its sodium salt (BGNa) has been reported. This study provided new data on its NMR spectra, specific rotations, tautomeric equilibria, and evidence supporting the hypothesis that crystalline BGNa exists entirely in its beta-anomeric form. This form can be useful in reactions with strong electrophiles under heterogeneous conditions (Barili et al., 1995).

  • Synthesis of Glucosyl Esters : BG was used in the synthesis of 1-O-Glucopyranosyl fatty acid esters, providing a method for synthesizing 1-O-acyl-d-glucopyranoses with unsaturated carboxylic acids. Although the synthesized glucosyl esters were inactive in certain bioassays, 3-O-linolenoyl-d-glucopyranose showed activity in promoting the germination of pollen and growth of the pollen tube (Tanaka, Kobayashi, & Yamashita, 1979).

  • Cancer Treatment : A derivative of benzaldehyde (BA), BG showed responses in 10 out of 24 patients with various types of cancer, including lung, gastric, and prostate cancer, in a phase I study. Notably, complete necrotic liquefaction of the tumor without damage to surrounding tissue was observed in some cases. The mechanism of action remains unknown (Tatsumura et al., 1990).

  • Synthesis of C-glycosides : BG was used in the condensation with nitroethane, producing diastereomeric α-nitroethyl β-C-glucosides. This synthesis method allowed for the retention of the 4,6-O-benzylidene blocking group and provided insights into the reactivity of this compound (Wang & Gross, 1995).

  • Synthesis of Azobenzenes : BG has been incorporated into the design and synthesis of photo-responsive azobenzene-based organogelators. These compounds show potential in self-assembly processes, driven by cooperative interactions like hydrogen bonding and aromatic π–π interaction (Bhavya et al., 2019).

  • Glycosylation Reaction Mechanism : BG played a critical role in the study of glycosylation mechanisms, particularly in the synthesis of beta-mannopyranosides. Its use as a control element in these reactions provided essential insights into the reaction mechanisms and the roles of various substituents (Crich, 2010).

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4,6-O-Benzylidene-D-glucopyranose . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Properties

IUPAC Name

(4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLRUCXBTYDAQK-SFZUHQLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97232-16-1
Record name (4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the structural characterization of 4,6-O-Benzylidene-D-glucopyranose?

A1: this compound is a cyclic acetal derivative of D-glucose.

  • Spectroscopic data: While specific spectroscopic data is not provided in the provided abstracts, the compound's structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [, , ]

Q2: What are the common synthetic applications of this compound?

A: this compound is frequently employed as a starting material in carbohydrate chemistry. [, , , , , ] It serves as a valuable precursor for synthesizing various carbohydrate derivatives due to the presence of the benzylidene protecting group. This group can be selectively removed, allowing for further modifications at the 4 and 6 positions of the glucose molecule.

Q3: Can you provide an example of a reaction where this compound is a key reactant?

A: One example is the Henry condensation reaction. In one study, this compound reacted with nitroethane and nitropropane. [, ] This reaction led to the formation of diastereomeric α-nitroethyl and α-nitropropyl β-C-glucosides, respectively. These products are important intermediates in the synthesis of C-glycosides, which are valuable compounds in medicinal chemistry.

Q4: How does the presence of the benzylidene group in this compound influence its reactivity?

A: The benzylidene group in this compound serves as a protecting group for the hydroxyl groups at the 4 and 6 positions of the glucose ring. [, , ] This protection is crucial for achieving regioselectivity in subsequent reactions. The benzylidene group can be selectively removed under specific conditions, allowing for further functionalization at the deprotected positions.

Q5: Are there any studies on the interaction of this compound with biological systems?

A: While the provided abstracts focus on the synthetic aspects of this compound, one study explored the interaction of sugar acetals, including this compound, with the human erythrocyte glucose transport system. [] This type of research can offer insights into the potential biological activity and transport mechanisms of carbohydrate derivatives.

Q6: Are there alternative methods for preparing this compound?

A: Yes, researchers have investigated and optimized the preparation methods for this compound and its sodium salt. [] These studies contribute to more efficient and practical synthetic procedures for this important carbohydrate derivative.

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